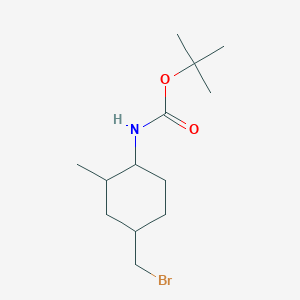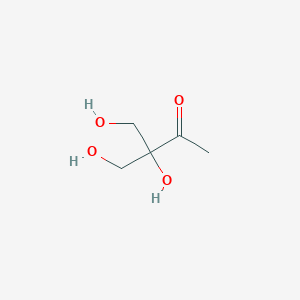
3,4-Dihydroxy-3-(hydroxymethyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroxy-3-(hydroxymethyl)butan-2-one is an organic compound with the molecular formula C5H10O4. It is a derivative of butanone and features three hydroxyl groups and one hydroxymethyl group. This compound is known for its role in various chemical and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-3-(hydroxymethyl)butan-2-one can be achieved through several methods. One common approach involves the oxidation of 3,4-dihydroxybutan-2-one using suitable oxidizing agents under controlled conditions . Another method includes the hydroxylation of 3-hydroxy-3-(hydroxymethyl)butan-2-one using specific catalysts and reagents .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize advanced catalytic systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydroxy-3-(hydroxymethyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form more complex molecules.
Reduction: It can be reduced to simpler alcohols under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
3,4-Dihydroxy-3-(hydroxymethyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4-Dihydroxy-3-(hydroxymethyl)butan-2-one involves its interaction with specific enzymes and molecular targets. It participates in various biochemical pathways, influencing the activity of enzymes and other proteins. The hydroxyl groups play a crucial role in its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxy-3-methyl-2-butanone: Similar in structure but with a methyl group instead of a hydroxymethyl group.
3-Hydroxy-3-methyl-2-butanone: Lacks the additional hydroxyl group present in 3,4-Dihydroxy-3-(hydroxymethyl)butan-2-one.
2-Butanone, 4-hydroxy-3-methyl-: Another similar compound with slight structural differences.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
6784-03-8 |
|---|---|
Formule moléculaire |
C5H10O4 |
Poids moléculaire |
134.13 g/mol |
Nom IUPAC |
3,4-dihydroxy-3-(hydroxymethyl)butan-2-one |
InChI |
InChI=1S/C5H10O4/c1-4(8)5(9,2-6)3-7/h6-7,9H,2-3H2,1H3 |
Clé InChI |
UBXSGWANZATOLV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CO)(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


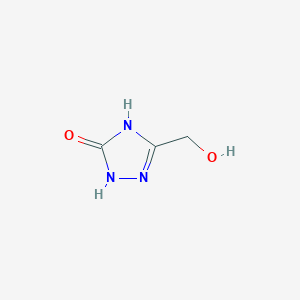
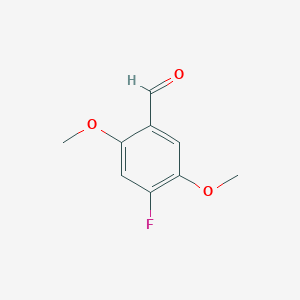
![Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B12292652.png)
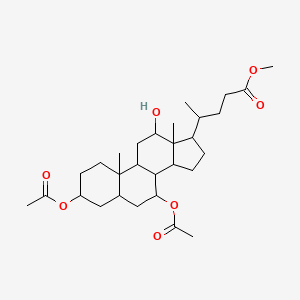
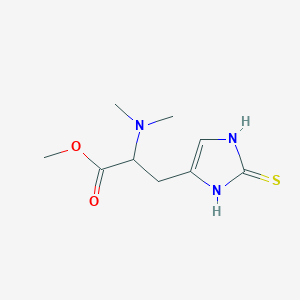
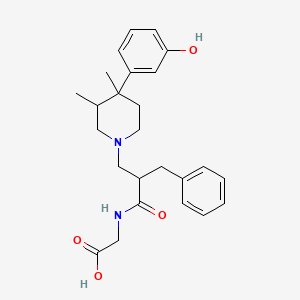
![4-(Hydroxymethyl)-5,5-dimethyl-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one](/img/structure/B12292683.png)
![Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B12292684.png)
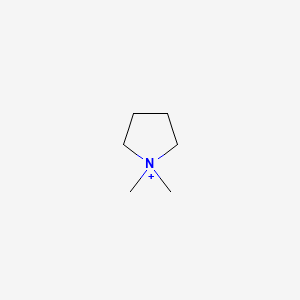
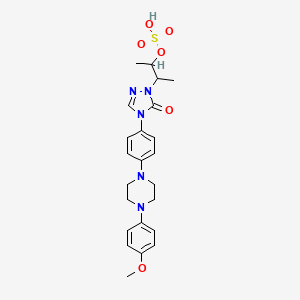
![1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B12292714.png)

![Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate](/img/structure/B12292717.png)
